molecular formula C13H16N2O4 B165779 (S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid CAS No. 138812-69-8

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid

Cat. No. B165779
M. Wt: 264.28 g/mol
InChI Key: ARLOIFJEXPDJGV-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-Piperazine-2-carboxylic acid”, also known as S-PCA, is a chiral intermediate used in the production of pharmaceuticals and agrochemicals . It appears as a white to pale yellowish powder .


Synthesis Analysis

A semipurified aminopeptidase from Aspergillus oryzae (LAP2) has been applied for the chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid .


Molecular Structure Analysis

The CAS number for (S)-Piperazine-2-carboxylic acid is 147650-70-2 .


Chemical Reactions Analysis

The biocatalytic transformations can usually be carried out in pure water . The immobilized catalyst showed 48–67% of retained activity and could be reused for more than 10 cycles in batch without any apparent loss of activity .


Physical And Chemical Properties Analysis

(S)-Piperazine-2-carboxylic acid has an assay of 99.0% Min and an optical purity of 99.0% e.e. Min .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Biocatalysis .

Summary of the Application

In this research, a semipurified aminopeptidase from Aspergillus oryzae (LAP2) was applied for the chiral resolution of racemic piperazine-2-carboxamide into enantiopure (S)-piperazine-2-carboxylic acid . This process offers numerous advantages over traditional organic chemistry, including excellent regio-, chemo-, and stereoselectivities, high functional group tolerance, and the ability to carry out biocatalytic transformations in pure water .

Methods of Application or Experimental Procedures

The free enzyme was characterized, and its first immobilization at high loadings (>20 mgprotein/gsupport) was achieved by testing different commercially available methacrylic resins . The immobilized catalyst showed 48−67% of retained activity and could be reused for more than 10 cycles in batch without any apparent loss of activity . The immobilized enzyme was also integrated into continuous flow mode, which led to a significant increase in productivity and allowed continuous operation for more than 24 h without affecting the reaction yield .

Results or Outcomes

The immobilized catalyst showed 48−67% of retained activity and could be reused for more than 10 cycles in batch without any apparent loss of activity . Moreover, the integration of the immobilized enzyme into continuous flow mode led to a significant increase in productivity and allowed continuous operation for more than 24 h without affecting the reaction yield .

Future Directions

The use of enzymes to produce chemicals offers numerous advantages over traditional organic chemistry . The immobilized enzyme was also integrated into continuous flow mode, which led to a significant increase in productivity and allowed continuous operation for more than 24 hours without affecting the reaction yield .

properties

IUPAC Name

(2S)-4-phenylmethoxycarbonylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c16-12(17)11-8-15(7-6-14-11)13(18)19-9-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLOIFJEXPDJGV-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(N1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H](N1)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363828
Record name (2S)-4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(Benzyloxycarbonyl)piperazine-2-carboxylic acid

CAS RN

138812-69-8
Record name (2S)-4-[(Benzyloxy)carbonyl]piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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